molecular formula C8H16ClNO2 B11905390 trans-Methyl3-amino-2,2-dimethyl-cyclobutanecarboxylatehydrochloride

trans-Methyl3-amino-2,2-dimethyl-cyclobutanecarboxylatehydrochloride

Cat. No.: B11905390
M. Wt: 193.67 g/mol
InChI Key: YNGIJCQPNBJXTP-RIHPBJNCSA-N
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Description

trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride (CAS: 1392804-19-1) is a cyclobutane-derived compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 . It features a cyclobutane ring substituted with a methyl ester group, two methyl groups at the 2-position, and an amino group at the 3-position in a trans-configuration. The compound is primarily utilized in pharmaceutical research, particularly in the synthesis of small-molecule drugs targeting metabolic or neurological disorders.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m0./s1

InChI Key

YNGIJCQPNBJXTP-RIHPBJNCSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1N)C(=O)OC)C.Cl

Canonical SMILES

CC1(C(CC1N)C(=O)OC)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride typically involves multiple steps:

Mechanism of Action

The mechanism of action of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

Cis-Isomer (cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
  • Key Features: This compound (synthesized in Reference Example 87) replaces the 3-amino and 2,2-dimethyl groups with a single methylamino group at the 1-position.
  • Synthesis : Achieved via sodium hydride-mediated methylation of a tert-butoxycarbonyl-protected precursor, yielding 100% purity after silica gel chromatography .
Metcaraphen Hydrochloride
  • Structure: A cyclopentane derivative (C₂₀H₃₁NO₂·HCl) with a 3,4-dimethylphenyl group and diethylaminoethyl ester. The larger ring size (cyclopentane vs. cyclobutane) and aromatic substituents suggest enhanced lipophilicity and longer metabolic half-life compared to the trans-methyl compound .

Physicochemical Properties

Compound Molecular Weight Boiling Point Solubility Stability
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride 193.67 Not reported Likely polar due to NH₂ and ester groups Stable under inert storage
Metcaraphen Hydrochloride 353.93 Not reported Higher lipophilicity due to aromatic groups Likely stable in acidic conditions

Pharmacological and Industrial Relevance

  • trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: Limited pharmacological data are available, but its rigid cyclobutane scaffold may favor selective receptor interactions. Potential applications in CNS drug development are hypothesized .
  • Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: High synthetic yield (100%) makes it industrially viable for large-scale production .

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